![molecular formula C₄₄H₅₂N₄O₈ B1145192 18-O-Desmethyl Vinorelbine CAS No. 868596-47-8](/img/new.no-structure.jpg)
18-O-Desmethyl Vinorelbine
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Overview
Description
18-O-Desmethyl Vinorelbine is a derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is widely used in chemotherapy for treating various types of cancer, including non-small cell lung cancer and breast cancer . This compound is an impurity of vinorelbine and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-O-Desmethyl Vinorelbine involves the modification of the vinorelbine molecule. The process typically includes the removal of the 18-O-methyl group from vinorelbine. This can be achieved through various chemical reactions, including hydrolysis and demethylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as vinorelbine but with additional steps to ensure the removal of the 18-O-methyl group. The process involves stringent reaction conditions and purification steps to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 18-O-Desmethyl Vinorelbine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Scientific Research Applications
The applications of 18-O-Desmethyl Vinorelbine span several scientific fields:
Chemistry
- Reference Standard : Used as a reference standard in analytical chemistry to study the properties and behavior of vinorelbine and its derivatives.
- Synthetic Studies : It serves as a model compound for synthesizing other vinca alkaloid derivatives, aiding in the development of new therapeutic agents.
Biology
- Mechanistic Studies : Employed in biological studies to elucidate the mechanisms of action of vinca alkaloids and their effects on cellular processes.
- Cellular Response : Investigated for its effects on apoptosis pathways and cellular signaling mechanisms in cancer cells.
Medicine
- Therapeutic Applications : Explored for its potential use in cancer treatment, particularly in cases where vinorelbine is indicated but may have limitations due to toxicity or resistance.
- Combination Therapies : Studied in combination with other agents (e.g., erlotinib) to enhance therapeutic efficacy against advanced NSCLC .
Industry
- Pharmaceutical Development : Utilized in the pharmaceutical industry for quality control and formulation development of vinorelbine-based drugs.
In Vivo Studies
In vivo studies have demonstrated significant antitumor activity of this compound:
- Tumor Growth Inhibition : In xenograft models, this compound exhibited tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .
- Anti-inflammatory Effects : It also showed promise in reducing inflammation markers in models of induced arthritis, indicating potential applications beyond oncology.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study on Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential applications in infectious disease management.
Mechanism of Action
18-O-Desmethyl Vinorelbine, like vinorelbine, exerts its effects by binding to tubulin and inhibiting microtubule formation. This disruption of the mitotic spindle prevents cell division and leads to cell death. The compound specifically targets the M and S phases of the cell cycle . The molecular targets and pathways involved include tubulin and microtubule-associated proteins .
Comparison with Similar Compounds
Vinorelbine: The parent compound, used widely in chemotherapy.
Deacetyl Vinorelbine: Another derivative of vinorelbine with similar properties.
Vinorelbine N-Methiodide: A modified form of vinorelbine with different pharmacokinetic properties.
Uniqueness: 18-O-Desmethyl Vinorelbine is unique due to the absence of the 18-O-methyl group, which may influence its pharmacological properties and therapeutic potential. This structural difference can affect its binding affinity to tubulin and its overall efficacy in cancer treatment .
Properties
CAS No. |
868596-47-8 |
---|---|
Molecular Formula |
C₄₄H₅₂N₄O₈ |
Molecular Weight |
764.91 |
Synonyms |
(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-8-carboxy-4-ethyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Methyl Ester; Vinorelbine Impurity |
Origin of Product |
United States |
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